Lipophilicity Comparison: 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid vs. N-[(4-Chlorophenyl)sulfonyl]phenylalanine
2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid exhibits a significantly higher calculated lipophilicity (LogP = 3.92) compared to its close structural analog, N-[(4-chlorophenyl)sulfonyl]phenylalanine (LogP = 3.12) . This difference is directly attributable to the substitution of the benzyl side chain in the phenylalanine derivative with a phenyl group at the alpha-carbon in the target compound.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.92 |
| Comparator Or Baseline | N-[(4-Chlorophenyl)sulfonyl]phenylalanine (LogP = 3.12) |
| Quantified Difference | 0.8 LogP units (approx. 6.3x increase in lipophilicity) |
| Conditions | Calculated LogP values from Cheminformatics databases |
Why This Matters
This 0.8 LogP unit increase translates to approximately 6.3 times greater lipophilicity, which is critical for procurement decisions as it directly impacts the compound's suitability for assays requiring passive membrane permeability or specific partition coefficients, making it a superior choice for cellular uptake studies compared to the less lipophilic analog.
